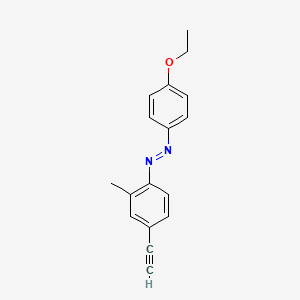

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. These compounds are known for their photochromic properties, meaning they can change color upon exposure to light, making them useful in various applications such as molecular switches and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene typically involves the following steps:

Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.

Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.

For example, the synthesis might involve the reaction of 4-ethoxybenzenediazonium chloride with 4-ethynyl-2-methylaniline under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of azobenzenes often involves similar steps but on a larger scale. The key factors include maintaining precise reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction can convert the diazene group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

Chemistry: Used as a photochromic material in molecular switches and sensors.

Biology: Potential use in studying light-induced biological processes.

Medicine: Investigated for use in drug delivery systems where light can trigger the release of therapeutic agents.

Industry: Utilized in the development of smart materials and coatings that respond to light.

Mechanism of Action

The mechanism of action of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the E (trans) and Z (cis) forms. This isomerization can affect the compound’s physical and chemical properties, making it useful in applications where light-induced changes are desired.

Comparison with Similar Compounds

Similar Compounds

Azobenzene: The parent compound with a simple N=N linkage between two phenyl groups.

Disperse Orange 3: A commercially used azobenzene dye.

Methyl Red: An azobenzene derivative used as a pH indicator.

Uniqueness

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is unique due to the presence of ethoxy and ethynyl groups, which can influence its electronic properties and reactivity. These substituents can enhance its photochromic behavior and make it suitable for specific applications where other azobenzenes might not be as effective.

Biological Activity

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene, a diazene compound, has garnered attention in recent years for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C17H16N2O

- CAS Number : 918150-52-4

- Structure : The diazene structure consists of a diazene functional group attached to two aromatic substituents, which may influence its biological activity.

Cytotoxic Effects

Research indicates that diazene compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, a study demonstrated that structurally similar diazenes effectively reduced cell survival in multiple cancer types, including breast adenocarcinoma and cervical carcinoma cell lines. The following table summarizes findings from relevant studies on the cytotoxicity of diazenes:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| UP-39 | HeLa (Cervical) | 5.0 | Induces apoptosis via GSH depletion |

| RL-337 | A1235 (Glioblastoma) | 3.5 | Necrosis without caspase activation |

| This compound | MCF-7 (Breast) | TBD | TBD |

The biological activity of diazenes is often linked to their interaction with cellular components such as glutathione (GSH). Research has shown that certain diazenes can induce oxidative stress by depleting GSH levels within cells, leading to increased apoptosis or necrosis. Specifically:

- GSH Interaction : Diazene compounds have been noted to target intracellular GSH, which plays a crucial role in cellular redox balance and detoxification processes. The depletion of GSH can sensitize cancer cells to further oxidative damage.

- Apoptosis vs. Necrosis : Different diazenes exhibit varying modes of cell death. For example, RL-337 was found to induce necrosis rather than apoptosis, suggesting that structural modifications can significantly alter the biological outcomes of these compounds .

Case Studies

- Cytotoxicity in Drug-Resistant Cell Lines : A study evaluated the efficacy of several diazenes against drug-resistant variants of cancer cell lines. Notably, UP-39 maintained significant cytotoxicity even in resistant cells, highlighting its potential as a therapeutic agent in overcoming drug resistance .

- Synergistic Effects with Chemotherapy : Research has indicated that certain diazenes may act synergistically with established chemotherapeutic agents like cisplatin and doxorubicin. This synergy could enhance the overall efficacy of cancer treatments by combining mechanisms of action .

Properties

CAS No. |

918150-52-4 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-(4-ethynyl-2-methylphenyl)diazene |

InChI |

InChI=1S/C17H16N2O/c1-4-14-6-11-17(13(3)12-14)19-18-15-7-9-16(10-8-15)20-5-2/h1,6-12H,5H2,2-3H3 |

InChI Key |

OIHXPCGWMYWHLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C#C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.